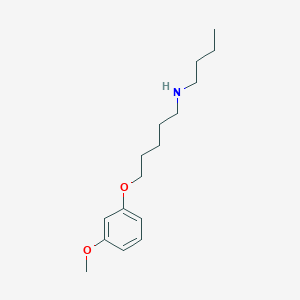![molecular formula C19H22N2O4 B5220543 N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methylphenyl)ethanediamide](/img/structure/B5220543.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methylphenyl)ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methylphenyl)ethanediamide, commonly known as URB597, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. URB597 is an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down anandamide, an endocannabinoid neurotransmitter.
科学研究应用
URB597 has been extensively studied for its potential therapeutic applications in various medical conditions such as anxiety, depression, pain, and addiction. Research has shown that URB597 increases the levels of anandamide in the brain, which has been associated with the regulation of mood, pain, and appetite.
作用机制
URB597 is a selective inhibitor of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methylphenyl)ethanediamide, which is responsible for the breakdown of anandamide. By inhibiting this compound, URB597 increases the levels of anandamide in the brain, which in turn activates the endocannabinoid system. The endocannabinoid system is involved in various physiological processes such as pain, mood, and appetite regulation.
Biochemical and Physiological Effects:
URB597 has been shown to have various biochemical and physiological effects. Research has shown that URB597 increases the levels of anandamide in the brain, which has been associated with the regulation of mood, pain, and appetite. URB597 has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory conditions.
实验室实验的优点和局限性
URB597 has several advantages for lab experiments. It is a selective inhibitor of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methylphenyl)ethanediamide, which makes it a useful tool for studying the endocannabinoid system. URB597 is also relatively stable and can be easily synthesized in large quantities. However, URB597 has some limitations for lab experiments. It has a short half-life, which may limit its effectiveness in certain experiments. Additionally, URB597 can be toxic at high concentrations, which may limit its use in some experiments.
未来方向
There are several future directions for URB597 research. One area of interest is the potential therapeutic applications of URB597 in various medical conditions such as anxiety, depression, pain, and addiction. Another area of interest is the development of new N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methylphenyl)ethanediamide inhibitors with improved pharmacological properties. Additionally, research is needed to better understand the long-term effects of URB597 and its potential side effects.
Conclusion:
In conclusion, URB597 is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. URB597 is a selective inhibitor of this compound, which increases the levels of anandamide in the brain and activates the endocannabinoid system. URB597 has several advantages for lab experiments, but also has some limitations. There are several future directions for URB597 research, including the potential therapeutic applications and the development of new this compound inhibitors.
合成方法
URB597 was first synthesized by a group of Italian researchers in 2001. The synthesis process involves the reaction of 3,4-dimethoxyphenylacetonitrile with 3-methylbenzylamine in the presence of sodium hydride and DMF. The resulting product is then subjected to a reduction process using lithium aluminum hydride to yield URB597.
属性
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-13-5-4-6-15(11-13)21-19(23)18(22)20-10-9-14-7-8-16(24-2)17(12-14)25-3/h4-8,11-12H,9-10H2,1-3H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYPYQRKYMFVHRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

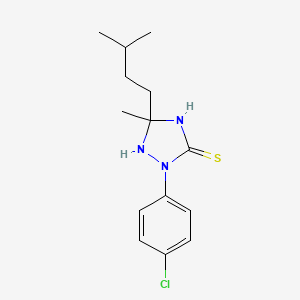
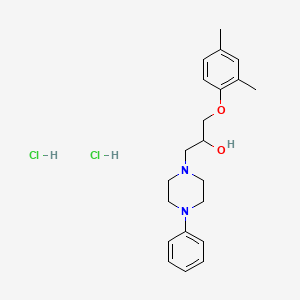
![1-{[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]methyl}-4-isopropylpiperazine](/img/structure/B5220468.png)
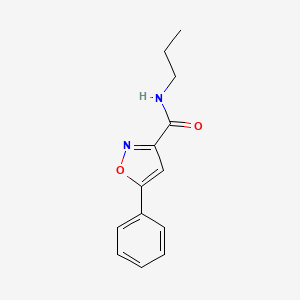
![dimethyl 2-[(3-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5220484.png)
![(2-methoxyethyl)[2-(4-methoxyphenoxy)ethyl]amine](/img/structure/B5220491.png)
![1-[2-(9H-fluoren-2-yl)-2-oxoethyl]quinolinium bromide](/img/structure/B5220495.png)

![1-ethoxy-2-[3-(2-isopropoxyphenoxy)propoxy]benzene](/img/structure/B5220521.png)
![1-[3-(4-ethylphenoxy)propoxy]-3-methoxybenzene](/img/structure/B5220523.png)

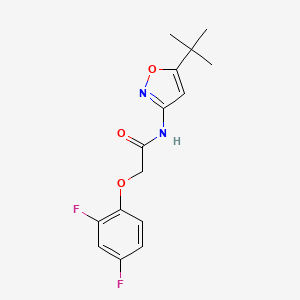
![1-(2,3-difluorobenzyl)-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5220539.png)
